molecular formula C15H15ClF2N4O4 B6027032 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-METHYLACETAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-METHYLACETAMIDE

Cat. No.: B6027032
M. Wt: 388.75 g/mol
InChI Key: HPLANLDLABRRHB-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-METHYLACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. Its structure comprises a chlorodifluoromethoxyphenyl group and a dimethyl-nitro-pyrazolyl group, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF2N4O4/c1-9-14(22(24)25)10(2)21(19-9)8-13(23)20(3)11-4-6-12(7-5-11)26-15(16,17)18/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLANLDLABRRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N(C)C2=CC=C(C=C2)OC(F)(F)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-METHYLACETAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:

    Formation of the chlorodifluoromethoxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with chlorodifluoromethane under specific conditions to introduce the chlorodifluoromethoxy group.

    Synthesis of the dimethyl-nitro-pyrazolyl intermediate: This involves nitration of a suitable pyrazole derivative followed by methylation to introduce the nitro and dimethyl groups.

    Coupling reaction: The final step involves coupling the two intermediates through an amide bond formation, typically using reagents like carbodiimides or other coupling agents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-METHYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines, thiols), and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-METHYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-METHYLACETAMIDE can be compared with similar compounds such as:

    N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound has a similar chlorodifluoromethoxyphenyl group but differs in the pyrazole and pyridine moieties.

    4-AMINO-3,5-DIMETHYLPYRAZOLE: This compound shares the dimethyl-pyrazole structure but lacks the nitro and chlorodifluoromethoxyphenyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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